N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(18-11-13-5-2-1-3-6-13)12-20-17(22)9-8-14(19-20)15-7-4-10-23-15/h1-10H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRATVWRAAQEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienylboronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazinone derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinyl Acetamide Derivatives
Key Observations :
Key Observations :
- The target compound likely follows a route similar to El Rayes’ method, involving azide intermediates and hydrazide condensations .
- Yields for pyridazine derivatives typically range from 57% to 75%, influenced by steric and electronic effects of substituents .
Pharmacological Profiles
Key Observations :
- The thienyl substituent may improve metabolic stability compared to nitroimidazole derivatives (e.g., benznidazole), which exhibit severe side effects .
Physicochemical Properties
Table 4: Crystallographic and Solubility Data
*Predicted based on acetamide backbone and thienyl group.
Key Observations :
- The thienyl group may reduce aqueous solubility compared to phenoxy derivatives due to increased hydrophobicity .
- Hydrogen-bonding patterns (N–H⋯O) are conserved across analogues, influencing crystallinity and stability .
Biological Activity
N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 407.4 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamido compounds exhibit significant anticonvulsant properties. A study demonstrated that certain substituted N-benzyl 2-acetamidoacetamides provided substantial protection against maximal electroshock (MES)-induced seizures in animal models. The findings suggested that modifications in the acetamido group influenced the anticonvulsant efficacy, with some derivatives achieving ED50 values comparable to established anticonvulsants like phenobarbital .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism or signaling pathways.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing neuronal excitability.
- Signal Transduction Modulation : By affecting cellular signaling pathways, it can lead to alterations in neuronal behavior and seizure susceptibility.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Key Activity | ED50 (mg/kg) |
|---|---|---|---|
| N-benzyl 2-acetamidoacetamide | C15H16N2O2 | Anticonvulsant | 8.3 |
| N-benzyl 2,3-dimethoxypropionamide | C16H19N3O3 | Anticonvulsant | 30 |
| N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide | C21H17N3O4S | Enzyme Inhibition | TBD |
This table highlights the potency and biological activities of various related compounds, emphasizing the potential advantages of the thienyl substitution in enhancing anticonvulsant effects.
Case Studies and Research Findings
Recent studies have further explored the pharmacological profiles of pyridazine derivatives. For instance, one study focused on the synthesis and evaluation of various functionalized N-benzyl derivatives, demonstrating that specific substitutions led to enhanced biological activity against seizures . Another investigation into enzyme inhibition revealed that certain derivatives could effectively inhibit acetyl-CoA carboxylase (ACC), indicating potential applications in metabolic disorders .
Q & A
Q. Basic
- X-ray crystallography : Employ SHELX software for structure refinement, leveraging high-resolution diffraction data to resolve bond angles and torsional strain in the pyridazinone-thiophene system .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm), while IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) .
Q. Advanced
- Dynamic NMR : Resolves conformational flexibility in the benzyl and thienyl groups under variable temperatures .
- SC-XRD (Single-Crystal X-ray Diffraction) : Combined with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O bonds) critical for crystal packing .
How can researchers design experiments to evaluate the compound’s biological activity and target specificity?
Q. Advanced
- Enzyme inhibition assays : Use recombinant human leukocyte elastase or kinase targets in fluorogenic substrate-based assays (IC₅₀ determination) .
- Cellular models : Test anti-inflammatory activity in LPS-stimulated macrophages (IL-6/TNF-α ELISA) or cytotoxicity in cancer cell lines (MTT assay) .
- Target identification : SILAC-based proteomics or SPR (Surface Plasmon Resonance) to map binding partners .
What methodologies resolve contradictions in structure-activity relationship (SAR) data across analogs?
Q. Advanced
- Systematic substitution : Compare analogs with varying substituents (e.g., methoxy vs. chloro groups on the benzyl ring) to isolate electronic vs. steric effects .
- Computational SAR : DFT calculations (e.g., Mulliken charges) predict electron-deficient regions influencing binding. Validate with molecular docking (AutoDock Vina) against crystallographic targets .
- Meta-analysis : Tabulate bioactivity data from structurally related pyridazinones (Table 1) .
Q. Table 1. SAR Comparison of Pyridazinone Derivatives
| Compound | Substituent (R) | IC₅₀ (Elastase) | LogP |
|---|---|---|---|
| Parent compound (target) | Thienyl | 0.45 µM | 2.8 |
| Analog A | 4-Methoxyphenyl | 1.2 µM | 3.1 |
| Analog B | 2-Chlorophenyl | 0.78 µM | 3.4 |
How are computational methods applied to predict pharmacokinetics and toxicity?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 68), BBB permeability (low), and CYP450 inhibition risks .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (e.g., with COX-2) to prioritize synthesis targets .
What strategies improve synthetic yield and scalability for analogs?
Q. Advanced
- Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from 12 h to 2 h for cyclization steps) and enhance reproducibility .
- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings to optimize C–N bond formation (yield increase from 55% to 82%) .
How do researchers validate mechanistic hypotheses for biological activity?
Q. Advanced
- Kinetic studies : Stopped-flow spectroscopy to measure on/off rates for enzyme inhibition .
- CRISPR-Cas9 knockout models : Validate target relevance by comparing activity in wild-type vs. knockout cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
